![molecular formula C6H5N3OS B600035 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one CAS No. 13575-44-5](/img/structure/B600035.png)

2-Aminothiazolo[4,5-b]pyridin-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Aminothiazolo[4,5-b]pyridin-5(4H)-one is an organic compound with the CAS Number: 13575-44-5 . It is a white to yellow powder or crystals . The IUPAC name is 2-amino-1H-1lambda3-thiazolo [4,5-b]pyridin-5-ol .

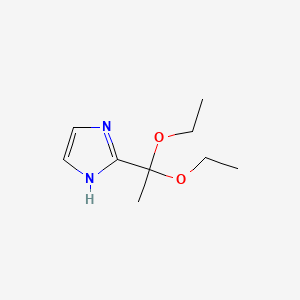

Molecular Structure Analysis

The molecular weight of this compound is 168.2 . The InChI code is 1S/C6H6N3OS/c7-6-9-5-3 (11-6)1-2-4 (10)8-5/h1-2,11H, (H3,7,8,9,10) .Physical and Chemical Properties Analysis

This compound is a white to yellow powder or crystals . It has a molecular weight of 168.2 . It is stored in a refrigerator and shipped at room temperature . The water solubility is 3.13 mg/ml .Scientific Research Applications

Synthesis and Catalysis

Hybrid Catalysts for 5H-Pyrano[2,3-d]pyrimidine Scaffolds : The pyranopyrimidine core is crucial in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The article discusses the synthetic pathways for substituted 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) and 5-aryl-substituted pyrano[2,3-d]pyrimidindione (2-thiones) derivatives. It emphasizes the application of diverse hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, and the mechanisms and recyclability of these catalysts for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds (Parmar, Vala, & Patel, 2023).

Heterocyclic N-oxide Molecules in Organic Synthesis and Catalysis : Heterocyclic N-oxide derivatives, including pyridine and indazole N-oxides, are known for their diverse functionalities in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications. The review provides insights into the significance of heterocyclic N-oxide derivatives in organic syntheses, catalysis, and drug applications, highlighting their recent advancements and potential in research fields (Li et al., 2019).

Medicinal and Biological Applications

Central Nervous System (CNS) Acting Drugs : A literature search revealed that heterocycles containing nitrogen, sulfur, and oxygen, like pyridine, play a significant role in forming compounds that may have CNS activity. This paper discusses the functional chemical groups that serve as lead molecules for synthesizing compounds with potential CNS activity, including their effects ranging from depression to convulsion (Saganuwan, 2017).

Pyridopyridazine Derivatives in Pharmacology : Pyridopyridazine derivatives exhibit a wide spectrum of biological activities, including antitumor, antibacterial, analgesic, and diuretic activities. These derivatives have been identified as selective inhibitors for phosphodiesterase and show promise as GABA-A receptor benzodiazepine binding site ligands. This review presents data on the synthesis and biological activity of these derivatives, illustrating their therapeutic potential (Wojcicka & Nowicka-Zuchowska, 2018).

Mechanism of Action

Biochemical Pathways

Thiazole derivatives, in general, exhibit a wide range of biological activities, making them intriguing candidates for drug development . If you have any more specific questions or need further clarification, feel free to ask! 😊

Safety and Hazards

Properties

IUPAC Name |

2-amino-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS/c7-6-9-5-3(11-6)1-2-4(10)8-5/h1-2H,(H3,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYBRTXDDWMMKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704525 |

Source

|

| Record name | 2-Amino[1,3]thiazolo[4,5-b]pyridin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13575-44-5 |

Source

|

| Record name | 2-Aminothiazolo[4,5-b]pyridin-5(6H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13575-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino[1,3]thiazolo[4,5-b]pyridin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,16,22,28,33-Pentakis(2,3,3-trimethylbutan-2-yl)hexacyclo[24.3.1.12,6.18,12.114,18.120,24]tetratriaconta-1(29),2,4,6(34),8,10,12(33),14,16,18(32),20(31),21,23,26(30),27-pentadecaene-10,30,31,32,34-pentol](/img/structure/B599972.png)